N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide
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Description
N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide, commonly known as OTAVA-BB 120884, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of chromen-based inhibitors and has been shown to exhibit potent inhibitory activity against several enzymes and proteins.
Scientific Research Applications
Crystal Engineering and Pharmaceutical Cocrystals
N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide has shown potential in crystal engineering, particularly in the formation of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, illustrating its utility in the design of new pharmaceutical materials (L. Reddy, N. Babu, A. Nangia, 2006).
Supramolecular Chemistry
In supramolecular chemistry, this compound acts as a supramolecular reagent in the synthesis of Cu(II) complexes. These complexes form a family of inorganic–organic hybrid materials displaying principal supramolecular motifs, such as infinite 1-D chains, despite the presence of structurally disruptive molecules like water, methanol, and acetic acid. This consistency highlights the compound's utility as a high supramolecular synthetic 'yield' agent (C. Aakeröy, A. Beatty, J. Desper, Michael O'Shea, J. Valdés-Martínez, 2003).
Materials Science
Research in materials science has also benefited from the use of this compound. The vibrational analysis of isonicotinamide, for instance, has been conducted to understand its interaction with materials like Al(OH)3. Such studies provide insights into how coordination through the ring nitrogen affects vibrational wavenumbers, which is crucial for the development of materials with specific properties (E. Akalin, A. Yilmaz, S. Akyuz, 2005).
Antimicrobial and Antituberculosis Applications
Further extending its utility, this compound derivatives have been explored for antimicrobial and antituberculosis applications. New series of derivatives synthesized for antimicrobial screening show significant activity against bacterial, fungal, and mycobacterium strains, indicating their potential in medicinal chemistry and drug development (Rakesh Patel, A. Bh, Ari, 2014).
properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-4-2-3-5-17(14)21-13-19(25)18-12-16(6-7-20(18)27-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCVJDSJHBDOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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